N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 2-position with a carboxamide group linked to an azetidine ring. The azetidine moiety is further functionalized with a pyrazine-2-carbonyl group. This structure combines pharmacophoric elements known for diverse biological activities, including kinase inhibition, anticancer, and antiviral properties .
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O2S/c1-7-16-17-12(21-7)15-10(19)8-5-18(6-8)11(20)9-4-13-2-3-14-9/h2-4,8H,5-6H2,1H3,(H,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLZPQMJUHYLMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2CN(C2)C(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a novel compound that has garnered attention due to its diverse biological activities. This article reviews the compound's biological properties, focusing on its antimicrobial, anticancer, and other pharmacological activities, supported by relevant case studies and research findings.
The compound's structure includes a thiadiazole moiety, which is known for its significant biological activity. The molecular formula is , and it has a molecular weight of 252.31 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C11H12N4O2S |
| Molecular Weight | 252.31 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiadiazole possess potent antibacterial activity against various strains of bacteria, including both gram-positive and gram-negative species.
A study highlighted the effectiveness of similar compounds against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) demonstrating strong antibacterial effects. The docking studies suggested that these compounds interact effectively with bacterial enzymes, inhibiting their function .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. A significant investigation involved testing derivatives against multiple cancer cell lines such as HeLa and MCF-7. The results indicated that certain derivatives exhibited IC50 values significantly lower than those of established chemotherapeutics like sorafenib.
For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5d | HeLa | 0.37 |
| 5g | HeLa | 0.73 |
| Sorafenib | HeLa | 7.91 |
Flow cytometry analysis confirmed that these compounds induced apoptosis in cancer cells and disrupted the cell cycle .
The biological activity of thiadiazole derivatives is largely attributed to their ability to inhibit specific enzymes involved in bacterial and cancer cell metabolism. For example, the interaction with enoyl-acyl carrier protein (ACP) reductase has been noted as a key mechanism for antibacterial action . Additionally, the binding affinity to targets such as VEGFR-2 has been demonstrated through in silico docking studies, indicating potential pathways for anticancer efficacy .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s key structural analogs differ in substituents on the azetidine, thiadiazole, or aromatic moieties. Below is a comparative analysis of these derivatives:
*Estimated based on structural analogs.
Key Observations:
- Thiadiazole Substitution : The 5-methyl group on the thiadiazole ring (common across analogs) enhances metabolic stability compared to ethyl or unsubstituted variants .
- Azetidine vs. Pyrrolidine : Azetidine’s smaller ring size (4-membered vs. 5-membered pyrrolidine) may improve binding affinity in kinase targets due to reduced conformational flexibility .
Physicochemical and Pharmacokinetic Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
